2-(1-Carboxycycloheptyl)butanedioic acid
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Overview
Description
2-(1-Carboxycycloheptyl)butanedioic acid is an organic compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) This compound is notable for its unique structure, which includes a cycloheptyl ring attached to a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxycycloheptyl)butanedioic acid can be achieved through several methods:
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Oxidation of Cycloheptanol Derivatives: : One common method involves the oxidation of cycloheptanol derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and results in the formation of the desired carboxylic acid.
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Hydrolysis of Nitriles: : Another method involves the hydrolysis of nitriles. This process begins with the conversion of an appropriate alkyl halide to a nitrile, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carboxycycloheptyl)butanedioic acid undergoes various chemical reactions, including:
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Oxidation: : The compound can be further oxidized to form more complex carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction typically converts the carboxyl groups to alcohols .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups. This is often achieved using reagents like thionyl chloride (SOCl2) to form acyl chlorides .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Major Products Formed
Oxidation: Formation of more complex carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of acyl chlorides and other derivatives
Scientific Research Applications
2-(1-Carboxycycloheptyl)butanedioic acid has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
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Biology: : In biological research, the compound is studied for its potential role in metabolic pathways and enzyme interactions.
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Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
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Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Carboxycycloheptyl)butanedioic acid involves its interaction with various molecular targets and pathways:
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Enzyme Inhibition: : The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and biochemical reactions.
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Receptor Binding: : The compound may bind to specific receptors, modulating cellular signaling pathways and physiological responses.
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Chemical Reactivity: : The carboxyl groups in the compound can participate in various chemical reactions, leading to the formation of new compounds and intermediates.
Comparison with Similar Compounds
2-(1-Carboxycycloheptyl)butanedioic acid can be compared with other similar carboxylic acids:
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Succinic Acid (Butanedioic Acid): : Succinic acid is a simpler dicarboxylic acid with the formula C4H6O4. It lacks the cycloheptyl ring present in this compound .
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Adipic Acid (Hexanedioic Acid): : Adipic acid is another dicarboxylic acid with the formula C6H10O4. It has a longer carbon chain but does not contain a cycloheptyl ring .
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Glutaric Acid (Pentanedioic Acid): : Glutaric acid has the formula C5H8O4 and is structurally similar to succinic acid but with an additional carbon atom .
The uniqueness of this compound lies in its cycloheptyl ring, which imparts distinct chemical and physical properties compared to other dicarboxylic acids.
Properties
CAS No. |
61153-92-2 |
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Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(1-carboxycycloheptyl)butanedioic acid |
InChI |
InChI=1S/C12H18O6/c13-9(14)7-8(10(15)16)12(11(17)18)5-3-1-2-4-6-12/h8H,1-7H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
CIOFWLFDXTYCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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